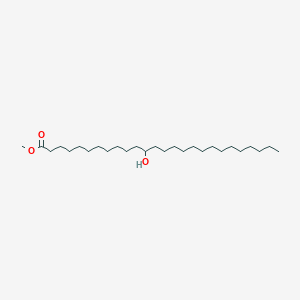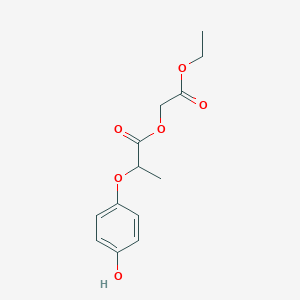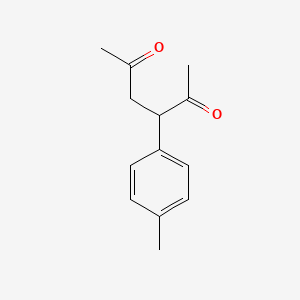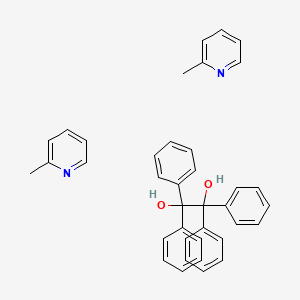
2-Methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol is a compound that combines the structural features of both 2-methylpyridine and 1,1,2,2-tetraphenylethane-1,2-diol
准备方法
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetraphenylethane-1,2-diol can be synthesized through the photoreduction of benzophenone in the presence of isopropanol and a trace amount of acetic acid. The reaction is typically carried out under UV light, leading to the formation of the desired diol with high yield .
Industrial Production Methods
The industrial production of 1,1,2,2-tetraphenylethane-1,2-diol involves similar photoreduction processes, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product .
化学反应分析
Types of Reactions
1,1,2,2-Tetraphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or quinones, while reduction results in alcohols .
科学研究应用
1,1,2,2-Tetraphenylethane-1,2-diol has several applications in scientific research:
作用机制
The mechanism by which 1,1,2,2-tetraphenylethane-1,2-diol exerts its effects involves its ability to form stable complexes with various molecules. This property is utilized in its applications as a host molecule in inclusion complexes, where it can encapsulate guest molecules and alter their chemical behavior . The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetraphenylethylene: Similar in structure but lacks the hydroxyl groups present in 1,1,2,2-tetraphenylethane-1,2-diol.
Benzopinacol: Another related compound with similar photochemical properties.
Uniqueness
1,1,2,2-Tetraphenylethane-1,2-diol is unique due to its ability to form stable inclusion complexes and its versatile reactivity in various chemical reactions. Its structural features allow for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .
属性
CAS 编号 |
787621-11-8 |
|---|---|
分子式 |
C38H36N2O2 |
分子量 |
552.7 g/mol |
IUPAC 名称 |
2-methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol |
InChI |
InChI=1S/C26H22O2.2C6H7N/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-6-4-2-3-5-7-6/h1-20,27-28H;2*2-5H,1H3 |
InChI 键 |
GQVGRWBUSDUIHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=N1.CC1=CC=CC=N1.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
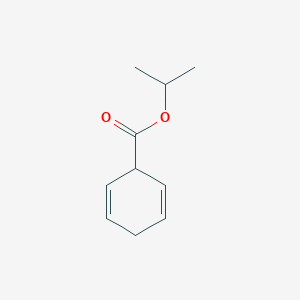

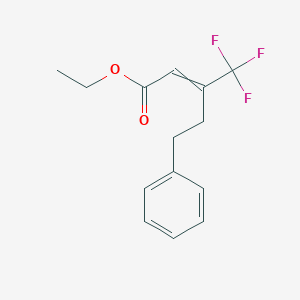
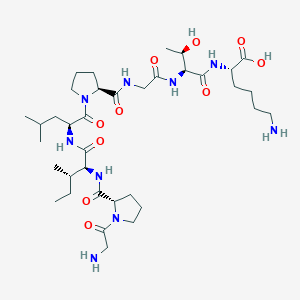
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
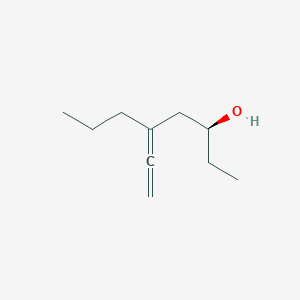
![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
